

A Comparative Guide to the Lipophilicity of Morpholine and its Bicyclic Isosteres

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Compound of Interest

Compound Name: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

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


In the landscape of modern drug discovery, the morpholine moiety is a ubiquitous scaffold, prized for its favorable physicochemical properties and synthetic accessibility. However, to overcome challenges such as metabolic instability and to fine-tune pharmacokinetic profiles, medicinal chemists frequently turn to bioisosteric replacements. This guide provides an objective comparison of the lipophilicity of morpholine and its conformationally restricted bicyclic isosteres, supported by available experimental and calculated data. Understanding the lipophilicity of these building blocks is crucial for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity Data Summary

The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are the most common metrics for lipophilicity, a critical parameter influencing a drug's behavior in the body. While experimental data for a direct, side-by-side comparison of morpholine and its bicyclic isosteres is not extensively available in the literature, we have compiled the most relevant experimental and calculated values to guide early-stage drug design.

It is important to note that the lipophilicity of these nitrogen-containing heterocycles is highly dependent on pH. The LogD value, which accounts for all ionized and unionized species at a

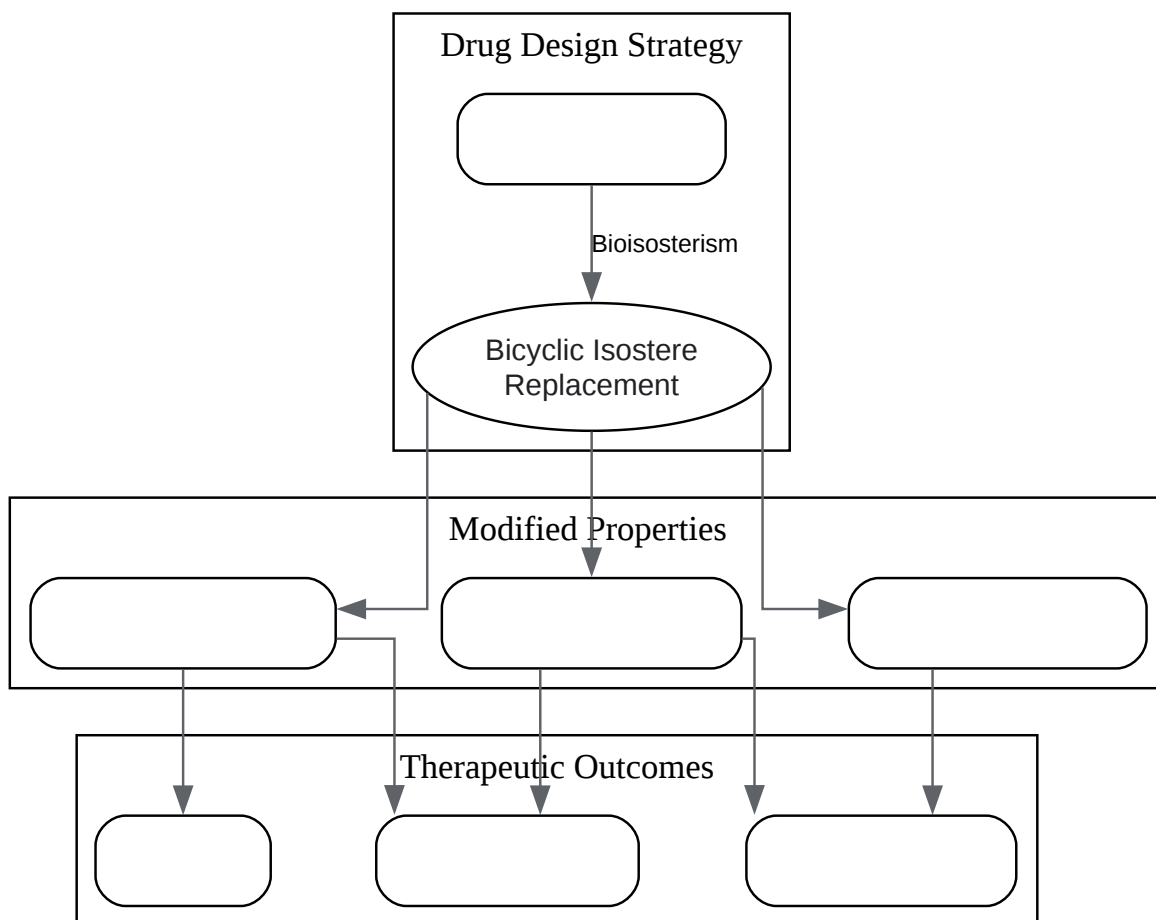
given pH (typically physiological pH 7.4), is often a more relevant parameter for drug discovery than the LogP, which considers only the neutral form.

Compound Name	Structure	Type	LogP/cLogP Value	Citation
Morpholine	 Morpholine	Experimental LogP	-0.86	
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride	 2-Oxa-5-azabicyclo[2.2.1]heptane	Calculated LogP (Consensus)	0.38	[1]
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride	 3-Oxa-8-azabicyclo[3.2.1]octane	Calculated LogP	0.559	[2]

Note: The cLogP values for the bicyclic isosteres are for their hydrochloride salts. The lipophilicity of the corresponding free bases is expected to be higher. The experimental LogP for morpholine is for the free base.

The Role of Bicyclic Isosteres in Modulating Drug Properties

The strategic replacement of a morpholine ring with a bicyclic isostere can significantly impact a drug candidate's properties. This is particularly relevant in therapeutic areas such as oncology, where morpholine-containing compounds are prevalent as kinase inhibitors.[3][4] The rigid bicyclic scaffold can offer advantages in terms of metabolic stability and can help to optimize the three-dimensional conformation of the molecule for better target engagement. The choice of isostere allows for fine-tuning of lipophilicity, which is critical for achieving the desired balance of potency, selectivity, and pharmacokinetic properties, including blood-brain barrier penetration for central nervous system targets.[5]



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Bioisosteric replacement workflow.

Experimental Protocols for Lipophilicity Determination

Accurate determination of LogP and LogD is fundamental. The following are standard methodologies employed in the pharmaceutical industry.

Shake-Flask Method for LogD Determination (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.

1. Preparation of Phases:

- Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vigorously mixing and allowing the phases to separate.
- Pre-saturate the aqueous buffer with n-octanol in the same manner.

2. Sample Preparation:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The final concentration of the test compound should be low enough to avoid solubility issues.

3. Partitioning:

- Vigorously shake the vial for a set period (e.g., 1-3 hours) at a constant temperature to ensure equilibrium is reached.
- Centrifuge the vial to achieve complete phase separation.

4. Analysis:

- Carefully separate the n-octanol and aqueous phases.
- Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Calculation:

- The LogD is calculated using the following formula: $\text{LogD} = \log_{10} \left(\frac{[\text{Concentration in n-octanol}]}{[\text{Concentration in aqueous buffer}]} \right)$



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Shake-flask LogD determination workflow.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a high-throughput method that correlates the retention time of a compound on a reversed-phase column with its lipophilicity.

1. System Setup:

- Use a reversed-phase HPLC column (e.g., C18).
- The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

2. Calibration:

- Inject a series of standard compounds with known LogP values.
- Determine the retention time (t_R) and the void time (t_0) for each standard.
- Calculate the capacity factor (k) for each standard: $k = (t_R - t_0) / t_0$.
- Generate a calibration curve by plotting the $\log(k)$ values against the known LogP values of the standards.

3. Sample Analysis:

- Inject the test compound under the same chromatographic conditions.
- Determine its retention time and calculate its $\log(k)$ value.

4. LogP Determination:

- Interpolate the LogP of the test compound from the calibration curve using its log(k) value.

This guide provides a foundational understanding of the lipophilicity of morpholine and its bicyclic isosteres. The choice of a specific scaffold will ultimately depend on the specific goals of the drug discovery program, including the desired target interactions and overall ADME profile. As more experimental data becomes available, a more refined understanding of the structure-lipophilicity relationships for these important heterocyclic systems will emerge.

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References

- 1. 31560-06-2 | (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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